1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol
Description
1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol is a halogenated aromatic alcohol characterized by a 3,4-dichlorophenyl group attached to a trifluoroethanol moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing effects of chlorine and fluorine atoms, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCHXDOXYWWSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3,4-dichlorophenyl derivatives with trifluoroethanol under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides a high yield of the desired product. Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethanol group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: This compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, functional groups, and aromatic ring positions. Key findings are summarized below:
Table 1: Structural and Property Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 3,4-dichlorophenyl group enhances electrophilic substitution resistance compared to methoxy-substituted analogs (e.g., 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol) .
Stereochemical Considerations :
- Enantiomers of related compounds (e.g., in ) show distinct biological activities, suggesting chiral resolution could be critical for the target compound’s efficacy .
Fluorinated analogs (e.g., 1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol) are prioritized in crop protection research due to enhanced stability and bioavailability .
Safety and Handling :
- Halogenated compounds often exhibit skin/eye irritation (H315/H319) and environmental persistence (P273), necessitating stringent handling protocols .
Research Findings and Gaps
- Synthetic Routes : While direct synthesis data are unavailable, analogs in –2 and 5 suggest condensation and oxidation strategies (e.g., using dichromate or KOH) could be applicable .
- Biological Activity: No direct data exist, but the 3,4-dichlorophenyl group’s prevalence in antimicrobials and herbicides implies possible bioactivity worth exploring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
